3-Epimeliasenin B

Description

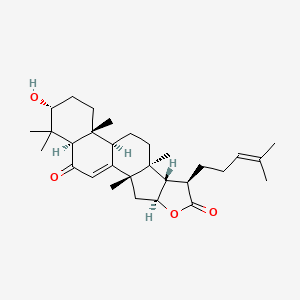

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23-,24-,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDAIHNVLSQWBW-PSHKHVOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for Isolation and Structural Elucidation of 3 Epimeliasenin B

Advanced Chromatographic Separation Techniques in Natural Product Isolation Research

Chromatography is a foundational technique for separating the components of a mixture. researchgate.net In natural product research, a series of chromatographic methods are typically employed in succession, moving from crude fractionation to the final purification of a target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

For the final purification of a triterpenoid (B12794562) like 3-Epimeliasenin B, reverse-phase HPLC is often the method of choice. uu.seuu.se This technique uses a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase. This setup is highly effective for separating compounds within a narrow polarity range, yielding the high degree of purity required for definitive structural analysis. HPLC is invaluable for quality control in the pharmaceutical industry to identify and quantify compounds in complex mixtures. openaccessjournals.com

Table 1: HPLC System Components and Their Functions

| Component | Function |

|---|---|

| Pump | Forces the mobile phase through the system at a specific flow rate. libretexts.org |

| Injector | Introduces the sample into the mobile phase stream. libretexts.org |

| Column | The core of the system, containing the stationary phase that separates the sample components. libretexts.org |

| Detector | Detects the individual components as they elute from the column. libretexts.org |

| Data System | Controls the instrument and processes the signal from the detector to generate a chromatogram. libretexts.org |

Before the high-resolution purification by HPLC, crude plant extracts are typically subjected to preliminary separation techniques like Medium Pressure Liquid Chromatography (MPLC) and Countercurrent Chromatography (CCC).

Medium Pressure Liquid Chromatography (MPLC) is often used for the initial fractionation of large amounts of a crude extract. uu.seuu.se Operating at pressures between atmospheric and HPLC, MPLC allows for the use of smaller particle-size supports than traditional column chromatography, leading to faster separations and higher resolution. cabidigitallibrary.org The primary goal of MPLC in this context is not necessarily to achieve pure compounds, but to enrich the target compound, this compound, into a few fractions, thereby reducing the sample complexity for subsequent purification steps. uu.semdpi.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is distinguished by its lack of a solid support for the stationary phase. mdpi.comresearchgate.net This prevents the irreversible adsorption of the sample, which can be a significant problem with solid-support methods, leading to higher recovery of the target compound. mdpi.comoup.com High-Speed Countercurrent Chromatography (HSCCC), a popular variant, has been used extensively in the separation of natural products, including triterpenoids. oup.comthieme-connect.com The technique is particularly advantageous for separating compounds with a wide range of polarities. nih.gov

Column Chromatography (CC) is a fundamental and widely used preparative technique in natural product isolation. miamioh.eduyoutube.com In a typical protocol, a glass column is packed with a stationary phase, such as silica (B1680970) gel. miamioh.edu The crude extract or a prefractionated sample is loaded onto the top, and a solvent (eluent) is passed through the column by gravity or pressure. youtube.com For the isolation of triterpenoids like this compound, a combination of different stationary phases, including silica gel, RP-18 (a reverse-phase silica), and Sephadex LH-20 (a size-exclusion gel), is often used to exploit different separation mechanisms. chemfaces.comchemfaces.com

Preparative Thin Layer Chromatography (PTLC) operates on the same principles as analytical TLC but on a larger scale, using thicker plates to separate milligram-to-gram quantities of material. amazonaws.com It is often employed as a final purification step for compounds that are difficult to separate by other means. oup.com After the plate is developed, the separated bands of compounds are visualized (often under UV light), and the band corresponding to the target compound is scraped from the plate. The pure compound is then recovered by washing the scraped adsorbent with a suitable solvent. amazonaws.com This method, while sometimes considered tedious, remains a simple and cost-effective tool for isolating pure natural products. amazonaws.com

Table 2: Common Column Chromatography Protocols

| Step | Description |

|---|---|

| 1. Column Packing | A cotton or glass wool plug is placed at the bottom of the column, followed by a layer of sand. The column is then filled with a slurry of the stationary phase (e.g., silica gel) in the initial solvent. youtube.comyoutube.com |

| 2. Sample Loading | The sample, dissolved in a minimal amount of solvent, is carefully applied to the top of the stationary phase. youtube.com A thin layer of sand may be added on top to prevent disturbance. miamioh.edu |

| 3. Elution | The mobile phase (eluent) is passed through the column. The polarity of the eluent may be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities. researchgate.net |

| 4. Fraction Collection | The eluent is collected in a series of tubes, or fractions. youtube.com Each fraction is then analyzed (e.g., by TLC) to determine which ones contain the desired compound. |

Spectroscopic and Spectrometric Techniques for Structural Assignment

Once this compound is isolated in pure form, its chemical structure is determined using a suite of spectroscopic and spectrometric methods. These techniques probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. wikipedia.org It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. msu.edusavemyexams.com

1D NMR: The process typically begins with one-dimensional (1D) experiments.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of protons in each environment (integration), and how they are coupled to neighboring protons (splitting pattern). emerypharma.com

¹³C NMR: Shows the number of different types of carbon atoms and provides clues about their electronic environment and functional group type. ugm.ac.id

2D NMR: To assemble the complete structure, two-dimensional (2D) NMR experiments are required. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (usually over two to three bonds), which is crucial for connecting the different fragments of the molecule. ugm.ac.idresearchgate.net

By combining the information from these experiments, a complete and unambiguous structure of this compound can be constructed.

Table 3: Illustrative NMR Data for a Triterpenoid Skeleton (Note: This is generalized data for a representative triterpenoid structure, not the specific measured data for this compound.)

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| H-3 | 3.20 (dd, 11.5, 4.5) | 79.0 | C-1, C-2, C-4, C-5, C-28 |

| H-5 | 0.85 (d, 9.0) | 55.5 | C-4, C-6, C-7, C-9, C-10 |

| H-12 | 5.30 (t, 3.5) | 122.5 | C-11, C-13, C-14, C-18 |

| H₃-28 | 2.05 (s) | 171.0 | C-3 |

| H₃-29 | 0.95 (s) | 28.0 | C-19, C-20, C-21, C-30 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgbroadinstitute.org It is used to determine the exact molecular weight of a compound and is a powerful tool for deducing its elemental formula. pressbooks.pub

The pure sample is first ionized, and then the resulting ions are separated by a mass analyzer. broadinstitute.org Different ionization methods provide different types of information.

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. uni-saarland.de It often causes the molecule to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. neu.edu.tr

Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for larger or more polar molecules. metwarebio.com It typically produces ions of the intact molecule (e.g., a protonated molecule [M+H]⁺) with minimal fragmentation. nih.gov High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, ESI-MS would be used to confirm the molecular formula of C₃₀H₄₄O₄. chemfaces.com

Tandem Mass Spectrometry (MS/MS) can provide even more structural detail. In this technique, a specific ion from the initial MS analysis is selected, fragmented further, and then the fragments are analyzed in a second stage. wikipedia.org This allows for a detailed study of the molecule's substructures.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Silica |

| Methanol |

| Hexane |

| Toluene |

| Ethyl acetate |

| Dichloromethane (B109758) |

| Acetic acid |

| Ammonia |

| Trifluoroacetic acid |

| Petroleum ether |

| Acetone |

| 2-propanol |

| Ethanol |

| Chloroform |

| n-butanol |

| Diethyl ether |

| Cyclohexane |

| Diethylamine |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Once isolated, spectroscopic methods are indispensable for elucidating the molecular structure. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide initial, yet crucial, information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond types and functional groups. For a compound like this compound, the IR spectrum would be analyzed for characteristic absorption bands.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3450 | O-H (hydroxyl group) |

| ~1735 | C=O (ester carbonyl) |

| ~1650 | C=C (alkene) |

This table is illustrative and based on the typical spectral features of related limonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule, particularly the conjugated systems. The wavelength of maximum absorption (λmax) can indicate the presence of chromophores such as α,β-unsaturated ketones or dienes, which are common features in limonoid structures.

Table 2: Hypothetical Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| λmax (nm) | Chromophore |

|---|---|

| ~215 | α,β-Unsaturated ester |

This table is illustrative and based on the typical spectral features of related limonoids.

Crystallographic Techniques for Definitive Structural Confirmation

While spectroscopic methods provide substantial structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique is contingent on the ability to grow a high-quality single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise arrangement of atoms in the molecule. For a complex stereocenter-rich molecule like a limonoid, X-ray crystallography is the gold standard for confirming the relative and absolute configuration of all chiral centers, which is often challenging to determine solely by NMR spectroscopy. Although no specific crystallographic data for this compound has been reported, this would be the ultimate method for its structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Biosynthetic Pathways and Metabolic Engineering Strategies for 3 Epimeliasenin B

Proposed Biosynthetic Precursors and Intermediates in Triterpenoid (B12794562) Formation

The biosynthesis of triterpenoids, including the meliasenin class of compounds, is a complex process that originates from simple five-carbon isoprene (B109036) units. These units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. researchgate.netfrontiersin.org For triterpenoid biosynthesis, the MVA pathway is the principal source of these precursors. frontiersin.orgoup.com

The pathway proceeds with the condensation of two molecules of IPP and one molecule of DMAPP to form farnesyl pyrophosphate (FPP). oup.com Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to produce the linear 30-carbon hydrocarbon, squalene. oup.comfrontiersin.org A crucial subsequent step is the epoxidation of squalene by squalene epoxidase (SQE), which forms 2,3-oxidosqualene (B107256). oup.comfrontiersin.orgnih.gov This molecule is a critical branch-point intermediate, serving as the precursor for the synthesis of both phytosterols (B1254722) and a vast array of triterpenoid skeletons. frontiersin.orgoup.com

The immense structural diversity of triterpenoids arises from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov These enzymes facilitate complex carbocation-mediated cyclization cascades, leading to the formation of various polycyclic scaffolds. nih.govacs.org For meliasenin-type compounds, the proposed pathway involves the cyclization of 2,3-oxidosqualene to form a protolimonoid skeleton, such as melianol. This process is initiated by an OSC and is followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govuni-hannover.de

Following the formation of the initial triterpenoid scaffold, further structural diversification is achieved through the action of various tailoring enzymes. These include additional CYP450s, which introduce hydroxyl groups and other functionalities, as well as UDP-glycosyltransferases (UGTs) and acyltransferases (ATs) that add sugar moieties and acyl groups, respectively. researchgate.netnih.gov These modifications contribute to the final structure and bioactivity of the resulting triterpenoid.

Table 1: Key Precursors and Intermediates in Triterpenoid Biosynthesis

| Precursor/Intermediate | Description | Key Enzymes Involved |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprene unit, the basic building block. | Enzymes of the MVA pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP. | Isopentenyl pyrophosphate isomerase |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon intermediate formed from IPP and DMAPP. | Farnesyl pyrophosphate synthase |

| Squalene | A 30-carbon linear hydrocarbon. | Squalene synthase (SQS) |

| 2,3-Oxidosqualene | An epoxidized form of squalene, a key branch-point intermediate. | Squalene epoxidase (SQE) |

| Triterpenoid Scaffolds | Diverse polycyclic structures formed from 2,3-oxidosqualene. | Oxidosqualene cyclases (OSCs) |

| Functionalized Triterpenoids | Modified triterpenoid skeletons with added hydroxyl, sugar, or acyl groups. | Cytochrome P450s (CYP450s), UDP-glycosyltransferases (UGTs), Acyltransferases (ATs) |

Enzymatic Mechanisms Involved in the Stereospecific Epimerization at C-3 Position

The stereochemistry at the C-3 position of the triterpenoid skeleton, which is typically a hydroxyl group, is crucial for the biological activity of many of these compounds. The formation of a 3-epi configuration, as seen in 3-Epimeliasenin B, involves a stereospecific epimerization event. While the direct enzymatic mechanism for the C-3 epimerization of meliasenin-type compounds has not been extensively detailed in the available literature, insights can be drawn from studies on the biosynthesis of other triterpenoids and related natural products.

One common mechanism for epimerization involves an oxidation-reduction sequence. A C-3 hydroxyl group in the typical β-configuration can be oxidized to a 3-keto intermediate by a dehydrogenase enzyme. Subsequent stereoselective reduction of this keto group by a different reductase can then yield the C-3 hydroxyl group in the α-configuration (the epi form). mdpi.com The stereochemical outcome of the reduction is determined by the specific facial selectivity of the reductase enzyme, which dictates whether the hydride is delivered to the si or re face of the carbonyl.

Another potential mechanism for epimerization is through the action of an isomerase. While less commonly reported for C-3 hydroxyl groups in triterpenoids, isomerases are known to catalyze stereochemical inversions at other positions within natural product biosynthetic pathways. uni-hannover.de

In the context of meliasenin biosynthesis, it is plausible that a specific dehydrogenase and a subsequent stereospecific reductase are involved in establishing the C-3 epi-hydroxyl group of this compound. Identifying and characterizing these specific enzymes would be a key step in fully elucidating the biosynthetic pathway. The challenge in achieving C-3 epimerization through synthetic chemistry, where such reactions can lead to elimination products, underscores the highly specific and controlled nature of enzymatic catalysis. researchgate.net

Genetic Characterization of Biosynthetic Gene Clusters for Meliasenin-Type Compounds

The genes responsible for the biosynthesis of secondary metabolites like triterpenoids are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govmdpi.com This clustering facilitates the co-regulation and inheritance of the entire pathway. The identification and characterization of BGCs for meliasenin-type compounds are crucial for understanding their biosynthesis and for enabling metabolic engineering efforts.

Genome mining has become a powerful tool for discovering novel BGCs. uni-tuebingen.denih.gov This approach involves searching genomic and transcriptomic data for sequences homologous to known biosynthetic genes, such as OSCs, CYP450s, and UGTs. nih.govnih.gov The presence of a cluster of such genes in a specific genomic region is a strong indicator of a BGC for a particular class of natural products. mdpi.com

For triterpenoids, the OSC gene is often a key "bait" gene used to identify the larger BGC. oup.com Once a candidate OSC is identified, the surrounding genomic region is analyzed for the presence of other genes that are likely involved in the same pathway, such as those encoding CYP450s and other modifying enzymes. frontiersin.org Co-expression analysis, where the expression levels of these genes are correlated across different tissues or under different conditions, can provide further evidence for their involvement in a common biosynthetic pathway. oup.com

While specific BGCs for meliasenins have not been fully elucidated in the provided search results, the general strategies for their identification are well-established. For example, in the study of limonoid biosynthesis, which shares precursors with meliasenins, researchers have successfully identified and characterized the enzymes responsible for key skeletal rearrangements by analyzing gene clusters in Citrus and Melia species. nih.gov A similar approach, combining genome mining, transcriptomics, and functional characterization of candidate genes, would be necessary to delineate the BGC for this compound.

Table 2: Common Gene Types Found in Triterpenoid Biosynthetic Gene Clusters

| Gene Type | Encoded Enzyme | Function in Biosynthesis |

| OSC | Oxidosqualene cyclase | Cyclization of 2,3-oxidosqualene to form the initial triterpenoid skeleton. |

| CYP450 | Cytochrome P450 monooxygenase | Oxidation and other functionalizations of the triterpenoid scaffold. |

| UGT | UDP-glycosyltransferase | Glycosylation of the triterpenoid aglycone. |

| AT | Acyltransferase | Acylation of the triterpenoid scaffold. |

| Dehydrogenase | Dehydrogenase | Oxidation of hydroxyl groups to keto groups. |

| Reductase | Reductase | Reduction of keto groups to hydroxyl groups. |

| Isomerase | Isomerase | Catalysis of stereochemical inversions. |

Strategies for Heterologous Expression and Pathway Reconstruction in Host Organisms

The low abundance of many valuable triterpenoids in their native plant sources makes their extraction unsustainable and economically challenging. nih.govfrontiersin.org Metabolic engineering, specifically the heterologous expression of biosynthetic pathways in microbial or plant hosts, offers a promising alternative for the sustainable production of these compounds. researchgate.netnih.gov

Commonly used host organisms for heterologous triterpenoid production include the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Pichia pastoris. researchgate.netnih.gov These microorganisms are genetically tractable, have well-characterized metabolisms, and can be cultivated in large-scale fermenters. frontiersin.orgnih.gov Plant-based transient expression systems, such as those utilizing Nicotiana benthamiana, have also emerged as powerful platforms for pathway reconstruction and high-level production of triterpenoids. researchgate.netfrontiersin.org

The successful reconstruction of a triterpenoid biosynthetic pathway in a heterologous host involves several key steps:

Identification and cloning of all necessary biosynthetic genes: This includes the genes for the core scaffold-forming enzymes (OSC) and all subsequent modifying enzymes (CYP450s, UGTs, etc.). nih.gov

Expression of the cloned genes in the host organism: This often requires codon optimization of the plant genes for efficient translation in the microbial host. frontiersin.org

Ensuring an adequate supply of precursors: The host's native metabolic pathways may need to be engineered to enhance the production of IPP, DMAPP, and subsequently, 2,3-oxidosqualene. frontiersin.orgfrontiersin.org

Optimization of enzyme activity and pathway flux: This can involve balancing the expression levels of different enzymes in the pathway and engineering enzymes for improved catalytic efficiency. frontiersin.org

For example, the production of oleanolic acid, a pentacyclic triterpenoid, has been significantly increased in N. benthamiana by co-expressing a β-amyrin synthase, a highly active mutant CYP716A12, and an upstream enzyme to boost the mevalonate pathway. frontiersin.org Similar strategies could be applied to the production of this compound, provided the complete set of biosynthetic genes is known.

Biocatalytic Approaches for Targeted Structural Modifications of this compound

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful tool for the targeted structural modification of complex natural products like this compound. seqens.comnih.gov Enzymes exhibit high chemo-, regio-, and stereoselectivity, enabling precise modifications that are often difficult to achieve through traditional chemical synthesis. seqens.comnih.gov

For the targeted modification of this compound, several classes of enzymes could be employed:

Cytochrome P450 monooxygenases (CYP450s): These enzymes are known for their ability to hydroxylate unactivated carbon atoms in a highly specific manner. oup.com By screening a library of CYP450s, it may be possible to introduce new hydroxyl groups at various positions on the this compound scaffold, leading to novel derivatives with potentially altered bioactivities.

UDP-glycosyltransferases (UGTs): UGTs can be used to attach different sugar moieties to the hydroxyl groups of this compound. nih.gov Glycosylation can significantly impact the solubility, stability, and bioactivity of natural products.

Acyltransferases (ATs): These enzymes can introduce various acyl groups to the hydroxyl functionalities of this compound, creating a range of ester derivatives. nih.gov

Lipases: While typically known for hydrolyzing esters, lipases can also be used in reverse to catalyze esterification reactions in non-aqueous media, providing another avenue for acylation. nih.gov

Enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, can be used to alter the substrate specificity and catalytic activity of these enzymes, further expanding the range of possible modifications. seqens.comnih.gov By creating novel biocatalysts, it is possible to generate libraries of this compound derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents. seqens.com Cell-free synthetic biology systems, which utilize purified enzymes or cell extracts, also offer a flexible platform for prototyping and carrying out these biocatalytic transformations. rsc.org

Chemical Synthesis and Derivatization Methodologies for 3 Epimeliasenin B and Analogues

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex terpenoids, including the tirucallane (B1253836) family to which 3-Epimeliasenin B belongs, is a formidable task that showcases the power of modern organic synthesis. nih.gov These endeavors are not merely academic exercises but are crucial for confirming structures, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a renewable source of the natural product.

Strategies for the total synthesis of such complex molecules often rely on a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together. researchgate.net This allows for greater efficiency and flexibility. Key tactics employed in the synthesis of complex polycyclic terpenoids include:

Radical Cascade Reactions: These reactions are particularly effective for constructing multiple carbon-carbon bonds in a single step, rapidly building the core polycyclic framework. nih.gov They are known for their high functional group tolerance and ability to form bonds in sterically congested environments. nih.gov

Annulative Cross-Coupling Reactions: Recent advances have demonstrated the utility of sequences involving stereoselective metallacycle-mediated annulative cross-coupling followed by intramolecular Heck reactions to construct the tetracyclic core of related terpenoids. acs.org

Biomimetic Cationic Cyclizations: Nature constructs the triterpene framework through a remarkable series of cationic cyclizations starting from 2,3-oxidosqualene (B107256). acs.org Laboratory syntheses often seek to mimic this efficiency, using Lewis or Brønsted acids to trigger a cascade of ring-forming events from a polyene precursor.

The successful total synthesis of a complex triterpenoid (B12794562) is a multi-step process that requires careful planning of the synthetic route, precise control of stereochemistry at numerous chiral centers, and the development of robust methods for key bond formations.

Semi-Synthesis Approaches from Readily Available Precursors

Given the complexity and often low natural abundance of compounds like this compound, semi-synthesis represents a more practical approach for producing analogues for research and development. nih.gov This strategy leverages the chemical scaffold of a more abundant, structurally related natural product as a starting material. nih.gov For tirucallane triterpenoids, potential precursors could be isolated in larger quantities from plants of the Meliaceae family. nih.govdiva-portal.org

The process of semi-synthesis involves chemically modifying the precursor through a series of reactions to arrive at the target molecule or its analogues. This approach offers several advantages:

Efficiency: It significantly reduces the number of synthetic steps compared to total synthesis.

Access to Complexity: It provides immediate access to a complex and stereochemically rich core structure.

Analogue Production: It is well-suited for generating a library of related compounds by applying different reaction sequences to the common precursor.

Challenges in semi-synthesis include the availability of suitable starting materials and the need for highly selective reactions to modify one part of the complex molecule without affecting other sensitive functional groups. nih.gov

Regioselective and Stereoselective Derivatization at Key Positions

The biological activity of a natural product is often tied to the specific arrangement of functional groups on its molecular scaffold. Therefore, the ability to selectively modify the molecule at key positions is crucial for developing more potent and selective analogues. Regioselective and stereoselective derivatization aims to control precisely where and how a chemical transformation occurs on a complex molecule like a triterpenoid.

Key strategies for selective derivatization include:

Exploiting Inherent Reactivity: Different functional groups on the triterpenoid skeleton (e.g., hydroxyls, ketones, alkenes) exhibit different reactivities, which can be exploited to direct reactions to a specific site.

Directing Groups: A functional group can be introduced to guide a reagent to a particular position on the molecule.

Catalytic Methods: The use of sophisticated transition metal or organocatalysts can enable reactions to proceed with high levels of regio- and stereocontrol that would be difficult to achieve with traditional reagents.

Biocatalysis: Enzymes can offer unparalleled selectivity for modifying complex molecules under mild conditions.

These methods allow for the targeted modification of the triterpenoid core, enabling a detailed exploration of the structure-activity landscape.

Development of Robust Coupling Strategies for Analog Production

The production of analogues of this compound often requires the formation of new carbon-carbon or carbon-heteroatom bonds to attach different chemical fragments to the triterpenoid core. The development of robust and efficient coupling strategies is therefore essential for generating diverse libraries of compounds.

Modern organic chemistry offers a powerful toolkit of coupling reactions that are well-suited for this purpose:

| Coupling Reaction | Description | Application in Analogue Synthesis |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira coupling allow for the formation of C-C bonds between the triterpenoid scaffold (functionalized as a halide or triflate) and a wide range of coupling partners. | Introduction of aryl, vinyl, and alkynyl groups to modify the steric and electronic properties of the molecule. |

| Click Chemistry | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction for linking two molecules together. | Conjugation of the triterpenoid to other molecules of interest, such as fluorescent tags, peptides, or other pharmacophores. |

| Amide Bond Formation | A variety of reagents (e.g., HATU, HOBt) can be used to form amide bonds between a carboxylic acid on the triterpenoid and an amine. | Introduction of diverse side chains containing different functional groups to probe interactions with biological targets. |

| Multicomponent Reactions (MCRs) | Reactions like the Ugi and Passerini reactions allow for the combination of three or more starting materials in a single step to generate complex products. mdpi.com | Rapid generation of a library of structurally diverse analogues from a common set of building blocks. mdpi.com |

The choice of coupling strategy depends on the specific functional groups present in the triterpenoid and the desired modification. The development of new and more efficient coupling methods continues to be an active area of research.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. mdpi.com These principles are highly relevant to the synthesis of complex molecules like this compound and its derivatives.

Key green chemistry principles applicable to triterpenoid synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ethanol, water, or performing reactions under solvent-free conditions. mdpi.commdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Use of Renewable Feedstocks: Starting from readily available natural products (as in semi-synthesis) is inherently a green approach.

By incorporating these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis and derivatization of this compound and other valuable natural products.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 3 Epimeliasenin B

Studies on Antineoplastic Mechanisms in In Vitro Cellular Models

While some commercial vendors suggest that 3-Epimeliasenin B has potential as an anticancer agent, particularly against breast and prostate cancer, there is a notable absence of published, peer-reviewed scientific studies to substantiate these claims or to detail its mechanisms of action in in vitro cellular models. biosynth.combio-connect.nl The broader family of limonoids, isolated from the Meliaceae family, has been recognized for antineoplastic properties, but specific data for this compound is not available. targetmol.com

Modulation of Cell Cycle Progression and Apoptosis Pathways

There are no specific studies in the available scientific literature that investigate the effects of this compound on the modulation of cell cycle progression or the induction of apoptosis pathways in cancer cells. Therefore, no detailed research findings on its impact on cell cycle checkpoints (e.g., G1, G2/M) or its ability to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways can be provided.

Impact on Signaling Cascades (e.g., mTOR Pathway Inhibition Research)

Detailed research on the impact of this compound on specific signaling cascades, such as the mTOR pathway, has not been published in peer-reviewed journals. The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. lookchem.comclariscience.com However, whether this compound acts as an inhibitor of this or other related signaling pathways remains uninvestigated in the available literature.

Effects on Cellular Proliferation and Viability

There is no specific, quantifiable data from in vitro studies, such as IC₅₀ values, available in the public domain to describe the effects of this compound on the proliferation and viability of specific cancer cell lines. Consequently, no data tables can be generated to summarize its cytotoxic or cytostatic effects.

Exploration of Anti-Inflammatory Modulatory Actions in Non-Clinical Systems

Extracts from the Trichilia genus, the source of this compound, have been shown to possess anti-inflammatory properties. eurofins.comrsc.orgresearchgate.net Some chemical suppliers also list this compound as having "potential anti-inflammatory properties". bldpharm.combiosynth.com However, there is a lack of specific non-clinical studies investigating the anti-inflammatory modulatory actions of the purified compound. Research detailing its effects on inflammatory mediators, such as cytokines or prostaglandins, or its mechanism of action in preclinical models of inflammation, is not present in the available scientific literature.

Assessment of Antioxidant Properties and Mechanisms of Action

The Trichilia genus is known to be rich in compounds with antioxidant activity, including flavonoids and tannins. eurofins.comrsc.orgresearchgate.net Furthermore, various vendors describe this compound as having potential antioxidant properties. bldpharm.com Despite these indications, specific studies to assess and quantify the antioxidant capacity of this compound through established assays (e.g., DPPH, FRAP, ORAC) have not been published. Therefore, no data is available regarding its free-radical scavenging activity or its mechanisms of action as an antioxidant.

Data Table: Assessment of Antioxidant Properties

No published data available for this compound.

Investigation of Potential Antimicrobial Modalities in Microbial Cultures

The Trichilia genus is a known source of secondary metabolites with antimicrobial activity. rsc.orgresearchgate.net Some suppliers suggest that this compound may have antimicrobial or antiparasitic applications. bldpharm.combio-connect.nl However, there is no published research that specifically investigates the antimicrobial spectrum of this compound against various bacterial or fungal strains in microbial cultures. Data such as minimum inhibitory concentrations (MIC) against specific pathogens are not available in the scientific literature.

Data Table: Antimicrobial Activity of this compound

| Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Studies and Receptor Binding Characterization

The direct investigation of the enzyme inhibitory and receptor binding properties of this compound is not extensively documented in publicly available scientific literature. However, initial screenings from chemical databases suggest that it may possess activity as an alkaloid with an affinity for muscarinic receptors, though specific binding data and experimental validation are not provided. nih.gov The broader family of limonoids, to which this compound belongs, is well-known for a wide array of biological activities that are intrinsically linked to interactions with various enzymes and receptors. researchgate.netchemrxiv.org

Research into the bioactivity of extracts from Melia species, the natural source of this compound, provides significant insights into its potential molecular targets. researchgate.netnih.govcore.ac.ukugent.be Extracts from Melia azedarach, for instance, have demonstrated inhibitory effects against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and tyrosinase. nih.govcabidigitallibrary.orgresearchgate.net The insecticidal and antifeedant properties frequently observed with Melia extracts and their constituent limonoids are also indicative of interactions with specific insect enzyme and receptor systems. nih.govcabidigitallibrary.orgetflin.comscielo.br

Given the absence of direct studies on this compound, the following data on related limonoids and extracts from the Meliaceae family can provide a basis for understanding its potential biological activities.

Table 1: Documented Enzyme and Receptor Interactions of Limonoids and Melia Extracts

| Compound/Extract | Target Enzyme/Receptor | Observed Activity | IC₅₀/EC₅₀/Other Value | Source |

| Melia azedarach Methanol Extract | Tyrosinase | Inhibition | 131.57 ± 0.51 mg KAE/g | nih.gov |

| Melia azedarach Methanol Extract | Human Ovarian Cancer Cells (2008) | Cytotoxic Activity | IC₅₀: 26.4 µg/mL | nih.gov |

| Toosendanin | Ryanodine (B192298) Receptor (RyR) | Antifeedant, Growth Regulation | - | etflin.com |

| Limonoids from Trichilia connaroides | α-Glucosidase | Inhibition | IC₅₀: 0.4 µM - 2.3 µM | thieme-connect.comresearchgate.net |

| Melia azedarach Extract | Acetylcholinesterase (AChE) | Inhibition | Max. 37.14% at 20% conc. | cabidigitallibrary.org |

| Melia azedarach Extract | α-Carboxylesterase (α-CE) | Inhibition | Max. 24.98% at 20% conc. | cabidigitallibrary.org |

| Melia azedarach Extract | β-Carboxylesterase (β-CE) | Inhibition | Max. 41.67% at 20% conc. | cabidigitallibrary.org |

| Limonoids from Melia volkensii | Ecdysone (B1671078) 20-Mono-Oxygenase (putative) | Insecticidal | ΔG: -9 to -13 kcal/mol (in silico) | researchgate.net |

| Limonoids from Chisocheton ceramicus | Nitric Oxide Production | Inhibition | - | acs.org |

KAE: Kojic Acid Equivalents. Note: The data presented is for related compounds and extracts, not directly for this compound.

The inhibitory activities of Melia azedarach extracts against acetylcholinesterase and carboxylesterases are particularly relevant in the context of its known insecticidal properties, as these enzymes are crucial for nerve function and detoxification in insects. cabidigitallibrary.org Furthermore, the significant α-glucosidase inhibition by limonoids from Trichilia connaroides suggests a potential for compounds like this compound to be investigated for antidiabetic properties. thieme-connect.comresearchgate.net The interaction of limonoids with insect-specific receptors, such as the ryanodine and ecdysone receptors, highlights a promising avenue for the development of selective biopesticides. etflin.comresearchgate.net While these findings are indicative, dedicated studies are required to elucidate the specific enzyme and receptor interaction profile of this compound.

Preclinical Pharmacological Research on 3 Epimeliasenin B

In Vitro Biotransformation and Metabolic Stability Investigations

In the early stages of drug discovery, the metabolic fate of a new chemical entity is investigated using in vitro systems. These studies are crucial for predicting how a compound might be processed in the body. Typically, this involves incubating the compound with liver microsomes, S9 fractions, or hepatocytes from different species, including humans. xenotech.comwuxiapptec.com The primary goal is to determine the compound's intrinsic clearance and to identify the major metabolic pathways and the enzymes responsible, such as cytochrome P450 (CYP) isoforms. wuxiapptec.comnih.gov

For a hypothetical compound like 3-Epimeliasenin B, researchers would analyze its depletion over time in these systems to calculate its metabolic stability. solvobiotech.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common analytical technique used to identify and quantify the parent compound and its metabolites. frontiersin.orgmdpi.com The data from these assays help in understanding potential drug-drug interactions and species differences in metabolism. evotec.com

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

This table is for illustrative purposes only. No actual data is available for this compound.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. criver.comnih.gov These studies are fundamental to establishing a compound's pharmacokinetic (PK) profile. researchgate.net Typically, the compound is administered to animal models, such as rats or mice, via different routes (e.g., oral, intravenous) to assess its bioavailability. frontiersin.org

Blood, urine, and feces are collected over time to determine the concentration of the parent drug and its metabolites. bioivt.com This data helps to understand how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized by the body, and ultimately eliminated. criver.com

Pharmacokinetic Modeling and Simulation for Preclinical Data Analysis

Pharmacokinetic (PK) modeling and simulation are computational tools used to analyze and predict a drug's behavior in the body. scitovation.comfrontiersin.org Physiologically based pharmacokinetic (PBPK) models are particularly powerful as they integrate physiological, anatomical, and compound-specific data to simulate ADME processes. mdpi.comresearchgate.net

For a compound like this compound, data from in vitro and in vivo preclinical studies would be used to build and refine a PBPK model. europa.eu This model could then be used to predict human pharmacokinetics, which is a critical step in planning first-in-human clinical trials. researchgate.net

Target Engagement Studies in Relevant Preclinical Models

Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target in a living system. crownbio.compelagobio.com This is a critical step to ensure that the drug's mechanism of action observed in vitro translates to an in vivo setting. pelagobio.com Techniques such as the Cellular Thermal Shift Assay (CETSA) or photoaffinity labeling can be employed to measure the direct binding of the compound to its target protein within cells or tissues. selvita.com

These studies provide evidence that the drug reaches its target at concentrations sufficient to elicit a pharmacological response, which is a key predictor of potential efficacy. crownbio.com

Biodistribution and Tissue-Specific Accumulation Investigations in Non-Human Systems

Biodistribution studies track where a compound accumulates in the body over time. frontiersin.orgdovepress.com Often, a radiolabeled version of the compound is administered to animals, and tissues and organs are subsequently analyzed for radioactivity. ru.nl This provides a quantitative measure of the compound's concentration in different parts of the body, such as the liver, kidneys, spleen, and brain. nih.govnih.gov

Understanding tissue-specific accumulation is important for identifying potential sites of therapeutic action as well as potential off-target toxicity. frontiersin.org For instance, high accumulation in the liver might suggest significant hepatic metabolism or excretion, while accumulation in a specific target tissue could correlate with efficacy. dovepress.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Epimeliasenin B

Identification of Key Pharmacophoric Features for Biological Function

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. uran.uajppres.com The identification of these key pharmacophoric features is a crucial first step in understanding a compound's biological function. frontiersin.orgunina.it These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. sioc-journal.cnslideshare.net

For a compound like 3-Epimeliasenin B, this process would involve analyzing its three-dimensional structure to identify potential interaction points. The spatial arrangement of these features would define its pharmacophore model. researchgate.net This model then serves as a hypothesis for how the molecule binds to its target receptor. unina.it

Systematic Chemical Modification and Activity Profiling of Analogues

To validate a pharmacophore model and to probe the SAR of a lead compound, medicinal chemists systematically synthesize a series of analogues. sioc-journal.cnnih.gov This involves modifying specific functional groups or parts of the molecular scaffold and then evaluating the biological activity of these new compounds. nih.govmdpi.comnih.gov

For instance, if a hydroxyl group in this compound is hypothesized to be a key hydrogen bond donor, analogues could be synthesized where this group is removed, esterified, or replaced with another functional group. The resulting changes in biological activity would provide insights into the importance of that specific hydroxyl group for its function. nih.gov Comparing the activity of a series of analogues allows for the development of a comprehensive SAR, highlighting which parts of the molecule are essential for activity, which can be modified, and which are detrimental. chemrxiv.org

Computational Approaches in SAR Derivation (e.g., Molecular Docking, Cheminformatics)

Computational methods are invaluable tools in modern drug discovery for elucidating SAR. researchgate.netMolecular docking is a key technique used to predict the preferred orientation of a molecule when bound to a target protein. unina.itmdpi.com This method can help visualize potential binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, thus rationalizing the observed biological activity. nsbmb.org.ngnih.gov For this compound, docking studies would require a known three-dimensional structure of its biological target.

Cheminformatics encompasses a broad range of computational tools used to analyze chemical data. researchgate.net These tools can be used to calculate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can then be correlated with biological activity to build QSAR models.

Ligand-Based Pharmacophore Generation for Rational Design

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated. nih.gov This approach involves aligning a set of known active compounds and extracting the common chemical features that are essential for their biological activity. nih.govnsbmb.org.ng This resulting pharmacophore model represents a 3D hypothesis of the necessary features for binding and can be used as a query to screen large compound libraries for new, structurally diverse molecules with the potential for similar biological activity. ljmu.ac.uk

Application of QSAR Models for Activity Prediction and Optimization

QSAR models are mathematical equations that quantitatively correlate the chemical structure of a set of compounds with their biological activity. nih.govnih.govresearchgate.net These models are built using statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, to relate calculated molecular descriptors to the observed activity. uran.uauef.fi

Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of novel, untested compounds. This predictive ability is highly valuable for prioritizing the synthesis of new analogues and for optimizing the lead compound's activity by suggesting modifications that are likely to enhance its potency.

Advanced Analytical Methodologies for Research and Quantification of 3 Epimeliasenin B

Development and Validation of High-Throughput Screening Assays

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and biochemical analysis, enabling the rapid assessment of large numbers of compounds for biological activity. slideshare.net For a natural product like 3-Epimeliasenin B, HTS assays are instrumental in its initial identification from complex extracts and for exploring its potential biological activities.

The development of a robust HTS assay is a multi-step process that begins with identifying a specific biological target relevant to the desired therapeutic area. slideshare.net This is followed by the creation of a reliable and scalable assay, which can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., measuring cytotoxicity or anti-inflammatory effects). slideshare.netmdpi.com For triterpenoids, cell-based assays are common, and in silico models can also be developed to screen specific chemical families against targets like cancer cell lines. nih.gov

Validation is a critical phase to ensure the assay is suitable for screening. nih.gov Key statistical parameters are evaluated to confirm the assay's robustness, including the Z-factor and the signal-to-noise ratio. nih.gov A Z-factor score between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS campaigns. nih.gov This rigorous validation ensures that the results are meaningful and that the assay can reliably distinguish between active ('hits') and inactive compounds. nih.govplos.org Once validated, the HTS platform can be used to screen extensive compound libraries, leading to the identification of novel bioactive molecules. nih.gov

| Phase | Key Steps and Considerations | Objective |

|---|---|---|

| Assay Development | Target Identification, Reagent Preparation, Technology Choice (e.g., fluorescence, luminescence), Assay Miniaturization (e.g., 96-well or 384-well plates). slideshare.netfrontiersin.org | To create a sensitive, reliable, and scalable method to measure the biological activity of interest. |

| Assay Validation | Determination of statistical robustness (Z-factor, Signal-to-Noise Ratio), reproducibility, and sensitivity. nih.gov Use of positive and negative controls. | To confirm the assay's performance and suitability for screening large numbers of compounds accurately. |

| Screening Campaign | Automated screening of compound libraries, data acquisition, and primary hit identification. slideshare.net | To efficiently test thousands of compounds to identify those with the desired biological effect. |

| Hit Confirmation & Counter-Screening | Re-testing of initial hits, dose-response analysis, and use of secondary assays to eliminate false positives. nih.gov | To validate primary findings and confirm the specific activity of the identified compounds. |

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Methodologies for Trace Analysis

For the specific and sensitive quantification of this compound, particularly at low concentrations, the coupling of chromatographic separation with mass spectrometric detection is the gold standard. wikipedia.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing triterpenoid (B12794562) saponins (B1172615), which are often non-volatile and thermally labile. nih.gov This technique offers high sensitivity and specificity, making it ideal for complex matrices. nih.govresearchgate.net The process involves separating the analyte from other components in a sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by ionization, typically with electrospray ionization (ESI). nih.govworldscientific.com The tandem mass spectrometer (MS/MS) then allows for the selection of a specific parent ion corresponding to the compound of interest, subjects it to fragmentation, and analyzes the resulting daughter ions. jst.go.jp This fragmentation pattern provides a structural fingerprint, enabling unambiguous identification and quantification, even in the presence of isomers. worldscientific.comscholars.directnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though its application to triterpenoids like this compound often requires a derivatization step to increase the volatility and thermal stability of the analyte. wikipedia.orgnih.gov While this adds to sample preparation time, GC-MS provides excellent chromatographic resolution and highly reproducible mass spectra from electron ionization (EI), which can be compared against extensive, standardized libraries for confident identification. nih.gov

The choice between LC-MS/MS and GC-MS depends on the specific analyte properties and research goals, with LC-MS/MS generally being the more direct method for complex saponins. d-nb.info

| Parameter | Typical LC-MS/MS Conditions for Triterpenoid Saponins | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., ZORBAX Eclipse plus C18, 4.6 mm × 100 mm, 3.5 µm) | scholars.direct |

| Mobile Phase | Gradient elution with water and acetonitrile, often containing 0.1% formic acid. | worldscientific.comscholars.direct |

| Ionization Mode | Electrospray Ionization (ESI), frequently used in both positive and negative modes to capture comprehensive data. | worldscientific.comnih.gov |

| Mass Analysis | Tandem MS (e.g., Q-TOF, Triple Quadrupole) for MS/MS fragmentation analysis. | jst.go.jpscholars.direct |

| Detection | Multiple Reaction Monitoring (MRM) for targeted quantification; full scan for structural elucidation. | nih.gov |

Spectroscopic Quantification Methods in Biological Matrices

While chromatography-mass spectrometry offers high specificity, spectroscopic methods provide simpler, more cost-effective, and often faster alternatives for the quantification of total triterpenoids or for analyzing samples where high-throughput is needed. norfeed.net

UV-Visible (UV-Vis) Spectrophotometry is a widely used colorimetric method for quantifying total triterpenoids. researchgate.netresearchgate.net These assays involve a reaction between the analyte and a chromogenic agent to produce a colored product, the absorbance of which is proportional to the concentration of the triterpenoids. researchgate.net A common reagent system is vanillin-sulfuric acid, which reacts with triterpenoid saponins to form a chromophore with maximum absorbance typically around 540-544 nm. norfeed.net Another reagent, p-anisaldehyde with sulfuric acid, can also be used, producing a chromophore with a maximum absorbance near 600 nm. norfeed.net A significant challenge with these methods is potential interference from other compounds in the sample matrix, such as sugars, which can absorb at similar wavelengths. norfeed.net Therefore, sample pre-treatment or the use of validated, specific reaction conditions is often necessary. norfeed.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly high-resolution NMR, can be used for both structural elucidation and quantification of compounds in complex mixtures like plant extracts. h-brs.de NMR offers the advantage of requiring minimal sample preparation and providing a wealth of structural information. However, it is generally less sensitive than mass spectrometry-based methods. h-brs.de

Quantification in biological matrices such as plasma, urine, or tissue presents additional challenges due to high complexity and the presence of interfering substances (e.g., proteins, salts). nih.govresearchgate.net This "matrix effect" can enhance or suppress the analytical signal, leading to inaccurate results. researchgate.net To overcome this, robust sample preparation techniques are essential, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to clean up the sample before analysis. researchgate.netmdpi.com

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| UV-Vis Spectrophotometry | Colorimetric reaction with agents like vanillin-sulfuric acid to form a detectable chromophore. norfeed.netnih.gov | Simple, cost-effective, rapid, suitable for total triterpenoid quantification. norfeed.net | Lower specificity, potential for matrix interference, may require sample pre-treatment. norfeed.net |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. h-brs.de | Provides rich structural data, requires minimal sample preparation, non-destructive. | Lower sensitivity compared to MS, higher equipment cost, complex data analysis. h-brs.de |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint. h-brs.de | Fast, non-destructive, provides functional group information. | Overlapping signals in complex mixtures can make quantification difficult without multivariate analysis. h-brs.de |

Impurity Profiling and Stability-Indicating Methods for Research Compounds

Ensuring the purity and stability of a research compound like this compound is crucial for obtaining accurate and meaningful biological data. Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. nih.gov A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active compound without interference from its degradation products, process impurities, or other components in the formulation. nih.govajpaonline.com

The development of a SIAM typically begins with forced degradation studies, also known as stress testing. ajpaonline.com In these studies, the compound is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. nih.gov This helps to understand the degradation pathways and ensures that the analytical method can resolve the parent compound from any potential degradants. europa.eu

High-performance liquid chromatography (HPLC) is the most common technique for stability-indicating assays due to its high resolving power. nih.govresearchgate.net The method is developed and validated to separate the main compound from all stress-induced degradation products and known impurities. chromatographyonline.com The separated impurities can then be identified and characterized using hyphenated techniques like LC-MS. nih.gov Stability studies on related triterpene glycosides have shown they can be susceptible to degradation, particularly through hydrolysis at non-neutral pH or elevated temperatures, highlighting the importance of such analysis. nih.govsemanticscholar.org

| Stress Condition | Typical Reagents/Parameters | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | To assess stability in acidic conditions and identify acid-labile functional groups. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | To assess stability in alkaline conditions, often leading to hydrolysis of esters or amides. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | To test susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) or refluxing conditions. researchgate.net | To evaluate the effect of high temperatures on compound stability. |

| Photostability | Exposure to UV and visible light (e.g., ICH option 1 or 2). | To determine if the compound is sensitive to light, which may require protective packaging. |

Application of Multi-Criteria Decision Analysis in Analytical Method Selection

The selection of the most appropriate analytical method for a specific task is a complex decision that involves balancing multiple, often competing, factors. nih.gov Multi-Criteria Decision Analysis (MCDA) provides a structured framework for making these decisions by evaluating various alternatives against a set of defined criteria. researchgate.netresearchgate.net This approach moves beyond considering only technical performance and incorporates other important aspects of method selection.

In the context of quantifying this compound, several analytical methods could be considered, such as LC-MS/MS, GC-MS, and UV-Vis spectrophotometry. The choice involves trade-offs. For instance, LC-MS/MS offers superior sensitivity and specificity but comes with higher operational costs and complexity. nih.gov A UV-Vis method may be faster and cheaper but lacks specificity. norfeed.net MCDA helps to formalize this decision-making process. mdpi.com

The process involves several key steps:

Defining Alternatives : Listing the potential analytical methods (e.g., LC-MS/MS, HTS assay, UV-Vis).

Identifying Criteria : Selecting the attributes that are important for the decision. These can include analytical performance criteria (accuracy, precision, sensitivity) as well as practical criteria (cost per sample, analysis time, environmental impact/greenness, required operator skill). nih.govfrontiersin.org

Assigning Weights : Determining the relative importance of each criterion based on the specific research objectives. emerald.com

| Decision Criterion | Weight (Example) | LC-MS/MS (Score 1-5) | GC-MS (Score 1-5) | UV-Vis (Score 1-5) |

|---|---|---|---|---|

| Sensitivity/Specificity | 30% | 5 | 4 | 2 |

| Cost per Sample | 20% | 2 | 3 | 5 |

| Sample Throughput/Speed | 20% | 3 | 2 | 4 |

| Greenness (Environmental Impact) | 15% | 2 | 2 | 4 |

| Ease of Operation | 15% | 2 | 3 | 5 |

Interdisciplinary Research Perspectives and Applications in Chemical Biology

The Role of 3-Epimeliasenin B as a Chemical Probe for Biological Pathways

This compound, a member of the limonoid class of highly oxygenated triterpenoids, holds significant potential as a chemical probe for the intricate network of DNA repair pathways. scirp.orgchemicalbook.com Chemical probes are small molecules that can be used to study biological processes, and the specific activity of compounds related to this compound suggests its utility in this regard. nih.govnih.gov

Research into the biological activities of limonoids isolated from the stem bark of Trichilia emetica has provided crucial insights. researchgate.net A pivotal study demonstrated that the related limonoids, nymania 1 and Tr-B, exhibited selective inhibitory activity against DNA repair-deficient yeast mutants. nih.govacs.orgscite.ai This selectivity indicates that these compounds may target specific components of the DNA repair machinery. Yeast strains with deficiencies in particular DNA repair genes, such as rad52, are hypersensitive to agents that cause DNA damage. acs.org The selective toxicity of nymania 1 and Tr-B towards these mutants suggests that the compounds themselves may induce DNA damage or inhibit the specific repair pathways that are compromised in these strains.

Given the structural similarity of this compound to these active limonoids, it is plausible that it shares this mechanism of action. As such, this compound could be employed as a chemical probe to dissect the complexities of DNA repair. For instance, it could be used to identify novel proteins involved in DNA repair pathways or to elucidate the functional relationships between different repair proteins. The use of such chemical probes allows for the investigation of biological effects in a dose-dependent and often reversible manner, offering a powerful tool for cellular studies. nih.gov

The selective nature of the activity of related limonoids makes this compound a particularly interesting candidate for a chemical probe. By comparing its effects on wild-type cells with those on a panel of DNA repair-deficient mutants, researchers could pinpoint the specific pathways affected by the compound. This approach, known as chemical genetics, can reveal the functions of genes and proteins in a manner analogous to classical genetic screens.

Integration of Omics Technologies (Proteomics, Metabolomics) in Research

The study of this compound's biological activity can be significantly enhanced through the integration of omics technologies, such as proteomics and metabolomics. These approaches provide a global view of the changes occurring within a cell upon treatment with the compound, offering a deeper understanding of its mechanism of action.

Proteomics , the large-scale study of proteins, could be employed to identify the direct protein targets of this compound and to characterize the downstream changes in protein expression and post-translational modifications. nih.govoup.com For example, affinity purification-mass spectrometry (AP-MS) could be used to pull down proteins that directly bind to a derivatized version of this compound. Furthermore, quantitative proteomics techniques could reveal changes in the abundance of proteins involved in DNA repair and other cellular processes following treatment with the compound. numberanalytics.com This could provide a comprehensive picture of the cellular response to the DNA damage or repair inhibition induced by this compound. mpg.de

Metabolomics , the study of the complete set of small-molecule metabolites within a biological system, can provide a functional readout of the cellular state. nih.gov DNA damage and the subsequent repair processes are known to induce significant metabolic changes, including alterations in nucleotide synthesis and glucose metabolism. nih.govbiorxiv.org By performing metabolomic profiling of cells treated with this compound, researchers could identify the metabolic pathways that are perturbed. For instance, an increase in intermediates of the pentose (B10789219) phosphate (B84403) pathway might suggest an increased demand for nucleotide precursors for DNA repair. Conversely, depletion of NAD+ could indicate the activation of PARP enzymes, key players in DNA damage signaling. nih.gov This metabolic fingerprint can provide valuable clues about the compound's mode of action and its broader effects on cellular physiology. An abstract from a cancer research conference highlighted the use of discovery metabolomics to identify changes in metabolic pathways relevant to DNA repair, demonstrating the power of this approach. aacrjournals.org

Potential Contributions to Understanding Disease Pathophysiology (excluding clinical applications)

The unique biological activity of this compound and its relatives, particularly their interaction with DNA repair pathways, suggests they could be valuable tools for understanding the pathophysiology of various diseases, most notably cancer.

Many cancers arise from defects in DNA repair, which leads to genomic instability and the accumulation of mutations. mpg.de Compounds that selectively target cells with deficiencies in specific DNA repair pathways have emerged as a promising strategy in cancer research. The selective toxicity of limonoids from Trichilia emetica towards DNA repair-deficient yeast provides a clear rationale for investigating their potential to exploit similar vulnerabilities in cancer cells. researchgate.netnih.gov

By using this compound as a research tool, scientists could explore the fundamental biology of cancers with specific DNA repair defects. For example, it could be used in cell-based assays to screen for synthetic lethal interactions, where the combination of a specific genetic mutation in a cancer cell and the activity of the compound leads to cell death, while normal cells are unaffected. This could help to identify new therapeutic strategies for cancers that are currently difficult to treat.

Furthermore, the study of how this compound induces DNA damage or inhibits its repair can shed light on the basic mechanisms of carcinogenesis. Understanding the types of DNA lesions caused by the compound and the cellular responses they trigger can provide insights into the early stages of tumor development. The anti-inflammatory properties noted for extracts of Trichilia emetica may also be relevant, as chronic inflammation is a known contributor to cancer development. austinpublishinggroup.com

Applications in New Tool Development for Biological Research

The specific biological activity of this compound makes it a promising starting point for the development of new and more sophisticated tools for biological research. nih.govnih.gov

One potential application is the development of fluorescently tagged versions of this compound. Such probes could be used to visualize the compound's localization within the cell and to track its interaction with its molecular targets in real-time using advanced microscopy techniques. This would provide invaluable spatial and temporal information about its mechanism of action. The development of fluorescent probes to measure DNA damage and repair is an active area of research. researchgate.netacs.org

Furthermore, the core chemical structure of this compound could serve as a scaffold for the synthesis of a library of related compounds with modified activities. This chemical biology approach could lead to the discovery of even more potent and selective inhibitors of specific DNA repair pathways. These new molecules could be used to dissect the functions of individual proteins within the complex DNA damage response network.

The development of such tools is crucial for advancing our understanding of fundamental cellular processes. By providing new ways to perturb and observe biological systems, compounds like this compound can help to uncover novel biological mechanisms and identify new targets for future therapeutic development.

Future Research Directions and Translational Opportunities Academic Focus

Elucidation of Additional Biological Targets and Off-Targets in Research Systems

The foundational step in characterizing any research compound is the identification of its molecular targets. For 3-Epimeliasenin B, this remains a critical area for future investigation. Preliminary data on related triterpenoids from Melia azedarach suggest a range of biological activities, including anti-inflammatory and cytotoxic effects, pointing toward potential interactions with pathways involved in cell proliferation and inflammation. mdpi.comresearchgate.netnih.gov

Future research should employ high-throughput screening techniques, such as proteomic arrays and enzymatic assays, to identify primary binding proteins and biological pathways modulated by this compound. Concurrently, identifying "off-targets"—unintended molecular interactions—is equally crucial for building a comprehensive biological profile. vulcanchem.com Techniques like chemical proteomics and computational docking against known protein structures can help predict and validate these interactions, providing a clearer picture of the compound's specificity and potential for unintended effects in a research context. koreascience.kr

Exploration of Synergistic Effects with Other Research Compounds

The complexity of biological systems often means that combination approaches can be more effective. Investigating the synergistic potential of this compound with other well-characterized research compounds could reveal enhanced or novel activities. For instance, many natural triterpenoids exhibit synergistic effects when combined with other agents, potentially allowing for reduced concentrations while achieving a greater biological effect. nih.govacgpubs.org